molecular formula C26H34N4O6 B14209695 L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine CAS No. 836613-33-3

L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine

Cat. No.: B14209695
CAS No.: 836613-33-3
M. Wt: 498.6 g/mol
InChI Key: LJLIXDNHAOGZGY-IWZNJAMVSA-N
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Description

L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine is a peptide compound composed of four amino acids: isoleucine, tyrosine, glycine, and phenylalanine. Peptides like this one are often studied for their potential biological activities and roles in various biochemical processes. This compound is particularly interesting due to its unique sequence and the presence of both hydrophobic and aromatic amino acids.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods: Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the desired peptide .

Chemical Reactions Analysis

Types of Reactions: L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dityrosine formation, while substitution reactions can yield various peptide analogs .

Scientific Research Applications

L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the context of its use and the specific biological system being studied .

Comparison with Similar Compounds

  • L-Leucyl-L-phenylalanine
  • L-Valyl-L-tyrosylglycyl-L-phenylalanine
  • L-Alanyl-L-tyrosylglycyl-L-phenylalanine

Comparison: L-Isoleucyl-L-tyrosylglycyl-L-phenylalanine is unique due to its specific sequence and the presence of isoleucine, which imparts distinct hydrophobic properties. Compared to similar peptides, it may exhibit different binding affinities and biological activities, making it a valuable compound for targeted research .

Properties

CAS No.

836613-33-3

Molecular Formula

C26H34N4O6

Molecular Weight

498.6 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H34N4O6/c1-3-16(2)23(27)25(34)30-20(13-18-9-11-19(31)12-10-18)24(33)28-15-22(32)29-21(26(35)36)14-17-7-5-4-6-8-17/h4-12,16,20-21,23,31H,3,13-15,27H2,1-2H3,(H,28,33)(H,29,32)(H,30,34)(H,35,36)/t16-,20-,21-,23-/m0/s1

InChI Key

LJLIXDNHAOGZGY-IWZNJAMVSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)O)N

Origin of Product

United States

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